N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide
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Overview
Description
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide is an organic compound with the molecular formula C20H13BrClNO2. This compound is characterized by the presence of a bromine atom, a chlorine atom, and a benzoyl group attached to a phenyl ring. It is commonly used as an intermediate in the synthesis of various pharmacologically active compounds.
Preparation Methods
The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide typically involves the reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antiasthmatic, and antimicrobial properties.
Medicine: It serves as a precursor in the synthesis of anxiolytic, anticonvulsant, and sedative drugs.
Mechanism of Action
The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can modulate neurotransmitter receptors, contributing to its anxiolytic and sedative properties .
Comparison with Similar Compounds
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)-2-chlorobenzamide: This compound has a similar structure but lacks the benzoyl group, which may result in different chemical and biological properties.
N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide: This compound has a similar benzoyl group but differs in the position of the chlorine atom and the presence of an acetamide group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which contribute to its distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClNO2/c21-14-10-11-18(23-20(25)13-6-2-1-3-7-13)16(12-14)19(24)15-8-4-5-9-17(15)22/h1-12H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCLESANOMRKAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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